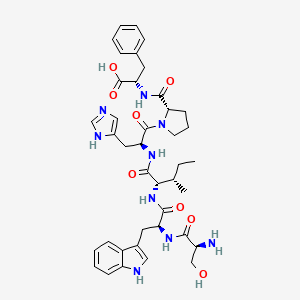![molecular formula C19H8N4 B12557031 2,2'-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile CAS No. 146677-89-6](/img/structure/B12557031.png)
2,2'-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile is a complex organic compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile typically involves the reaction of 5- and 6-indenyl radicals with vinylacetylene. This reaction is carried out in a high-temperature chemical microreactor at approximately 1300 ± 10 K. The process involves the formation of van-der-Waals complexes, followed by the addition of the indenyl radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require precise control of reaction conditions, including temperature and pressure, to ensure the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols.
Aplicaciones Científicas De Investigación
2,2’-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile has several scientific research applications:
Photopolymerization: This compound is used as a photoinitiator in the free radical polymerization of acrylates, which is essential for 3D printing and the fabrication of photocomposites.
Materials Science: Its unique structure makes it suitable for the development of new materials with specific properties.
Chemistry: It is used in various chemical reactions to study reaction mechanisms and the formation of complex organic compounds.
Mecanismo De Acción
The mechanism of action of 2,2’-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile involves the initial formation of van-der-Waals complexes, followed by the addition of indenyl radicals to vinylacetylene. This is followed by isomerization (hydrogen shifts, ring closures) and termination via atomic hydrogen elimination accompanied by aromatization .
Comparación Con Compuestos Similares
Similar Compounds
- 3H-Cyclopenta[a]naphthalene
- 1H-Cyclopenta[a]naphthalene
- 1H-Cyclopenta[b]naphthalene
Uniqueness
2,2’-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile is unique due to its specific structure, which allows it to act as an efficient photoinitiator in photopolymerization processes. Its ability to form stable van-der-Waals complexes and undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
146677-89-6 |
|---|---|
Fórmula molecular |
C19H8N4 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
2-[3-(dicyanomethylidene)cyclopenta[b]naphthalen-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C19H8N4/c20-8-14(9-21)16-7-17(15(10-22)11-23)19-6-13-4-2-1-3-12(13)5-18(16)19/h1-6H,7H2 |
Clave InChI |
GUNJQPGBEFINGW-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C#N)C#N)C2=CC3=CC=CC=C3C=C2C1=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


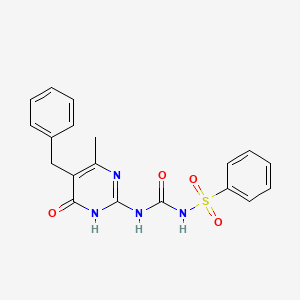
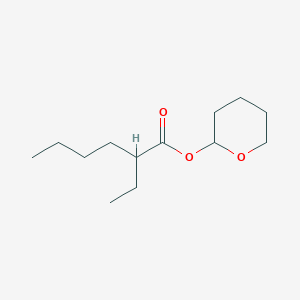
![1-Ethenyl-4-[(4-ethenylphenyl)methyltellanylmethyl]benzene](/img/structure/B12556979.png)
![Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B12556982.png)
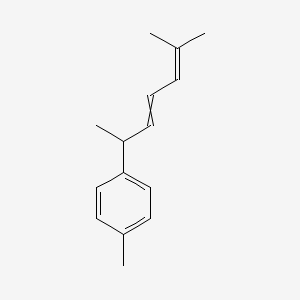
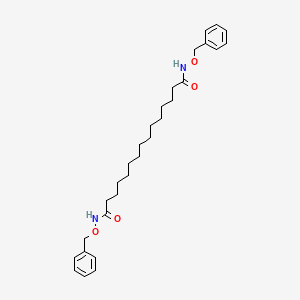
![2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B12557010.png)
![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B12557018.png)
![3,3'-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene]](/img/structure/B12557025.png)
![1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride](/img/structure/B12557026.png)
![2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12557039.png)
![2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12557047.png)
![2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12557053.png)
